N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide typically involves multiple steps. One common method is the condensation of 4-methoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the benzamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction of a nitro group yields an amine .
Scientific Research Applications
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways. The tetrazole ring can interact with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
4-methoxyphenylhydrazine: Contains the hydrazine group but lacks the benzamide moiety.
Benzimidazole derivatives: Share some structural similarities but have different functional groups and applications
Uniqueness
N-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methoxy)phenyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H19N5O3/c1-29-19-13-9-18(10-14-19)27-21(24-25-26-27)15-30-20-11-7-17(8-12-20)23-22(28)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,28) |
InChI Key |
CZSYIFFWWILSTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.